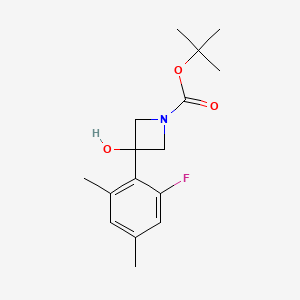![molecular formula C11H13ClN2O2 B11762761 Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate](/img/structure/B11762761.png)
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is an organic compound with the molecular formula C11H13ClN2O2. It is a derivative of hydrazone and is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a chloro group and an ethyl ester group attached to a hydrazono moiety.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate can be synthesized through the reaction of ethyl 2-chloroacetoacetate with 2-methylphenylhydrazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction parameters, such as temperature, pressure, and solvent composition, are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hydrazones.
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
科学的研究の応用
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
The mechanism of action of ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group can also participate in electrophilic reactions, enhancing the compound’s reactivity.
類似化合物との比較
Similar Compounds
- Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate
- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]-acetate
- Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate
Uniqueness
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C11H13ClN2O2 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC名 |
ethyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3/b14-10+ |
InChIキー |
JHOCJALLQHWBON-GXDHUFHOSA-N |
異性体SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1C)/Cl |
正規SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


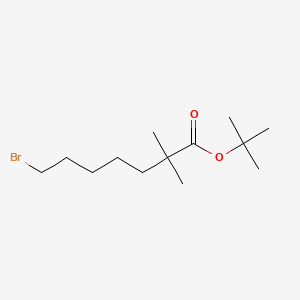
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)

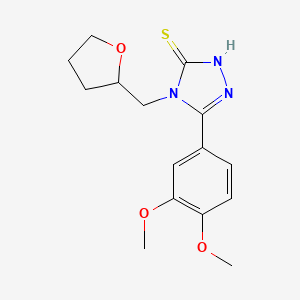
![1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one](/img/structure/B11762699.png)
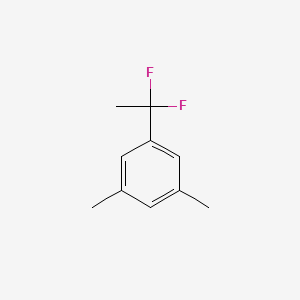
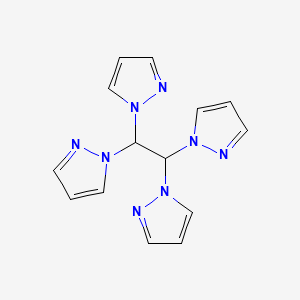
![1-[3-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B11762712.png)
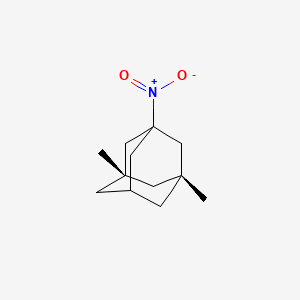
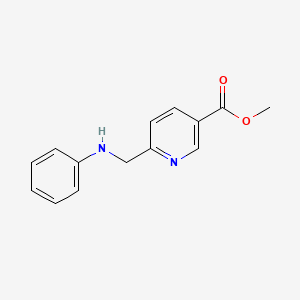
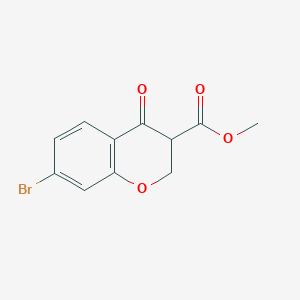
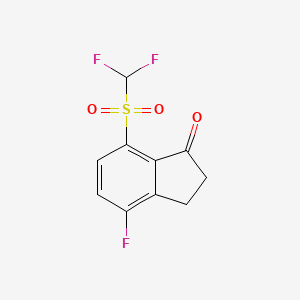
![(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11762743.png)
